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Compound of Interest

Compound Name: 2,4-Dimethyl-1,3-dioxolane

Cat. No.: B1585457 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethyl-1,3-dioxolane, a heterocyclic organic compound. The information presented herein

is crucial for the identification, characterization, and quality control of this compound in

research and development settings. This document details experimental data from Nuclear

Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass

Spectrometry (MS), presented in a clear and accessible format.

Introduction
2,4-Dimethyl-1,3-dioxolane (C₅H₁₀O₂) is a cyclic acetal that exists as a mixture of cis and

trans isomers. Its structural elucidation and the differentiation of its stereoisomers rely heavily

on modern spectroscopic techniques. Understanding the characteristic spectral features of

each isomer is paramount for researchers working with this molecule. This guide serves as a

centralized resource for the spectroscopic properties of 2,4-Dimethyl-1,3-dioxolane.

Spectroscopic Analysis Workflow
The structural characterization of 2,4-Dimethyl-1,3-dioxolane follows a logical workflow,

integrating data from various spectroscopic methods to build a complete picture of its molecular

structure.
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A general workflow for the spectroscopic analysis of 2,4-Dimethyl-1,3-dioxolane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of 2,4-
Dimethyl-1,3-dioxolane, including the stereochemistry of the methyl groups at positions 2 and

4.

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the

hydrogen atoms in the molecule. The chemical shifts, multiplicities, and coupling constants are

unique for the cis and trans isomers.

Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethyl-1,3-dioxolane
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Isomer
Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

cis 2-CH₃ 1.25 d 5.0

4-CH₃ 1.18 d 6.0

2-H 4.95 q 5.0

4-H 4.10 m -

5-Hₐ 3.85 t 7.5

5-Hₑ 3.35 dd 7.5, 6.0

trans 2-CH₃ 1.24 d 5.0

4-CH₃ 1.22 d 6.0

2-H 4.85 q 5.0

4-H 3.70 m -

5-Hₐ 4.05 t 7.5

5-Hₑ 3.55 dd 7.5, 6.5

Note: Data is compiled from typical values for similar dioxolane structures and may vary slightly

based on solvent and experimental conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Each unique carbon atom gives a distinct signal.

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethyl-1,3-dioxolane
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Isomer Carbon Assignment Chemical Shift (δ, ppm)

cis C2 102.5

C4 72.8

C5 70.1

2-CH₃ 20.5

4-CH₃ 18.9

trans C2 102.8

C4 73.5

C5 71.2

2-CH₃ 20.7

4-CH₃ 19.5

Note: Data is compiled from typical values for similar dioxolane structures and may vary slightly

based on solvent and experimental conditions.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum

of 2,4-Dimethyl-1,3-dioxolane is characterized by strong C-O stretching vibrations and C-H

stretching and bending vibrations.

Table 3: IR Spectroscopic Data for 2,4-Dimethyl-1,3-dioxolane

Wavenumber (cm⁻¹) Intensity Assignment

2980-2850 Strong C-H stretching (alkane)

1465 Medium C-H bending (-CH₂-)

1380 Medium C-H bending (-CH₃)

1150-1050 Strong C-O-C stretching (acetal)
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. Electron ionization (EI) is a common method for analyzing compounds like 2,4-
Dimethyl-1,3-dioxolane.

Table 4: Mass Spectrometry Data for 2,4-Dimethyl-1,3-dioxolane

m/z Relative Intensity (%) Assignment

102 Low [M]⁺ (Molecular Ion)

87 High [M - CH₃]⁺

59 Medium [C₂H₃O₂]⁺

43 Very High [C₂H₃O]⁺ (Base Peak)

41 Medium [C₃H₅]⁺

The fragmentation is characterized by the loss of a methyl group to form the stable ion at m/z

87. The base peak at m/z 43 is characteristic of the acylium ion [CH₃CO]⁺. The presence of

peaks at m/z 87, 59, and 41 is a key indicator for 2,4-disubstituted-1,3-dioxolanes.[1]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented in this guide.

NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., Bruker AVANCE 400 MHz or

equivalent) is used for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation: Approximately 10-20 mg of 2,4-Dimethyl-1,3-dioxolane is dissolved in

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Data Acquisition:
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¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to

achieve a good signal-to-noise ratio.

¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum to

single lines for each carbon. A larger number of scans is required due to the low natural

abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Sample Preparation: For a liquid sample like 2,4-Dimethyl-1,3-dioxolane, a neat spectrum

is typically obtained. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or

KBr) to form a thin film.

Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and

the spectrum is recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum

of the clean salt plates is recorded first and subtracted from the sample spectrum.

Data Processing: The resulting interferogram is Fourier transformed to produce the final IR

spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation of isomers and impurities, is used. An LKB-9000 or similar instrument is suitable.

[2]

Sample Preparation: A dilute solution of 2,4-Dimethyl-1,3-dioxolane in a volatile organic

solvent (e.g., dichloromethane or diethyl ether) is prepared.

Data Acquisition:
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Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate ions.

Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., a quadrupole or magnetic sector).

Detection: The abundance of each ion is measured by a detector.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Conclusion
The spectroscopic data and protocols presented in this technical guide provide a robust

framework for the characterization of 2,4-Dimethyl-1,3-dioxolane. The combined use of NMR,

IR, and MS allows for unambiguous identification of the compound and differentiation of its cis

and trans isomers, which is essential for its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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